molecular formula C17H16N2O2S2 B2796928 N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-23-9

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2796928
CAS RN: 941971-23-9
M. Wt: 344.45
InChI Key: YIYJLIOMZFQMPA-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, also known as MTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a thiazole derivative and is a potent inhibitor of protein arginine methyltransferases (PRMTs). PRMTs are enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on proteins, thereby regulating various cellular processes.

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Evren et al. (2019) reported the synthesis of new derivatives of thiazole and evaluated their anticancer activity. Specifically, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide showed high selectivity against A549 human lung adenocarcinoma cells, highlighting its potential as an anticancer agent (Evren et al., 2019).

Antibacterial and Antiviral Activities

Tang et al. (2019) designed and synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which showed good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum (Tang et al., 2019).

Antimicrobial Activities

Saravanan et al. (2010) explored the antimicrobial properties of novel thiazole derivatives, demonstrating significant antibacterial and antifungal activities against various pathogens. This study underscores the potential of thiazole derivatives in treating microbial infections (Saravanan et al., 2010).

Photophysical Properties

Balijapalli et al. (2017) investigated the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals, providing insight into the structural and electronic characteristics that may influence their biological activities (Balijapalli et al., 2017).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-13-4-3-5-14-16(13)19-17(23-14)18-15(20)10-11-6-8-12(22-2)9-7-11/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJLIOMZFQMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

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